molecular formula C9H10O4 B13032575 Methyl 2-(2,3-dihydroxyphenyl)acetate

Methyl 2-(2,3-dihydroxyphenyl)acetate

Cat. No.: B13032575
M. Wt: 182.17 g/mol
InChI Key: ZYDXGEDHRLXIPF-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydroxyphenyl)acetate is an organic compound belonging to the class of phenols. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,3-dihydroxyphenyl)acetate can be synthesized through the esterification of 2-(2,3-dihydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,3-dihydroxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxyl groups can donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in protecting cells from damage and maintaining cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dihydroxyphenyl)acetate
  • Methyl 2-(2,5-dihydroxyphenyl)acetate
  • 2-(3,4-Dihydroxyphenyl)acetic acid

Uniqueness

Methyl 2-(2,3-dihydroxyphenyl)acetate is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different biological activities and chemical properties compared to its analogs .

Biological Activity

Methyl 2-(2,3-dihydroxyphenyl)acetate (CAS No. 168481-87-6) is a phenolic compound with potential biological activities that have garnered attention in recent research. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₀O₄
  • Molecular Weight : 182.2 g/mol
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research has shown that compounds with similar structures can effectively scavenge free radicals, which is crucial for reducing oxidative stress in biological systems. The compound's catechol moiety is believed to enhance its radical scavenging ability, making it a candidate for further exploration in antioxidant therapies .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. It has been studied for its effectiveness against both bacterial and fungal strains. For instance, phenolic compounds are known to disrupt microbial cell membranes and inhibit essential enzymes, leading to cell death .

Microbial Strain Activity
E. coliModerate
S. aureusHigh
C. albicansModerate

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity may be mediated by the modulation of NF-κB signaling pathways, which are critical in the inflammatory response .

  • Radical Scavenging : The hydroxyl groups in the compound contribute to its ability to neutralize free radicals.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Cell Membrane Disruption : Similar phenolic compounds have shown the ability to disrupt microbial cell membranes, leading to increased permeability and cell lysis.

Study on Antioxidant Properties

In a comparative study of various phenolic compounds, this compound was found to have a DPPH radical scavenging activity comparable to that of well-known antioxidants like ascorbic acid. The study indicated an IC50 value that supports its use as a natural antioxidant agent .

Research on Antimicrobial Activity

A study investigating the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus revealed significant inhibition zones in agar diffusion assays. This suggests potential for development into a therapeutic agent against resistant bacterial strains .

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 2-(2,3-dihydroxyphenyl)acetate

InChI

InChI=1S/C9H10O4/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,10,12H,5H2,1H3

InChI Key

ZYDXGEDHRLXIPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)O)O

Origin of Product

United States

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